N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine

Übersicht

Beschreibung

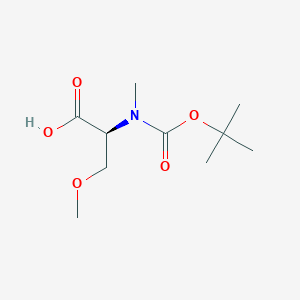

N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine is a derivative of the amino acid L-serine. It is characterized by the presence of a tert-butoxycarbonyl group attached to the nitrogen atom and methyl groups attached to both the nitrogen and oxygen atoms. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl group. This is achieved by reacting L-serine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The hydroxyl group of L-serine is then methylated using methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine undergoes various chemical reactions, including:

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents like trifluoroacetic acid.

Substitution Reactions: The methyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, or sulfuric acid can be used to remove the tert-butoxycarbonyl group.

Substitution: Methyl iodide and potassium carbonate are commonly used for methylation reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-DMSer is primarily utilized in the synthesis of peptides due to its protective groups that facilitate selective reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group for amino acids, allowing for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS).

Key Applications:

- Solid-Phase Peptide Synthesis (SPPS): Boc-DMSer is used as a building block in SPPS, where it can be incorporated into peptides without interfering with other functional groups. The Boc group can be easily removed under mild acidic conditions, making it ideal for synthesizing complex peptides .

- Synthesis of Modified Peptides: It serves as a precursor for creating modified peptides that may exhibit enhanced biological activity or stability. For example, Boc-DMSer has been used to synthesize cyclic peptides and other derivatives with specific functional properties .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in developing therapeutic agents. Its structural properties allow for modifications that can enhance drug efficacy.

Notable Uses:

- Prodrug Development: Boc-DMSer can be modified to create prodrugs that improve solubility and bioavailability of active pharmaceutical ingredients (APIs). The Boc group can mask polar functional groups, allowing the compound to cross biological membranes more effectively .

- Synthesis of Bioactive Compounds: Research has demonstrated its utility in synthesizing bioactive compounds that target specific biological pathways. For example, derivatives of Boc-DMSer have been explored for their potential anti-inflammatory and neuroprotective effects .

Case Studies and Research Findings

Several studies have documented the successful application of Boc-DMSer in various synthesis processes:

| Study | Findings | Applications |

|---|---|---|

| Duthaler et al. (1994) | Developed a method for synthesizing optically active α-amino acids using Boc-DMSer as a precursor | Synthesis of amino acids with specific stereochemistry |

| ResearchGate Publication (2003) | Explored the synthesis of N-tert-Butoxycarbonyl-L-serine β-Lactone using Boc-DMSer | Development of lactone derivatives with potential therapeutic uses |

| ACS Publications (2000) | Investigated the use of Boc-DMSer in synthesizing protected tripeptides | Enhanced understanding of peptide stability and reactivity |

Wirkmechanismus

The mechanism of action of N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine involves its interaction with enzymes and receptors in biological systems. The tert-butoxycarbonyl group provides stability, while the methyl groups enhance its reactivity and binding affinity to molecular targets . The compound can inhibit or activate enzymes by mimicking the natural substrates or inhibitors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(tert-butoxycarbonyl)-L-serine: Lacks the methyl groups on the nitrogen and oxygen atoms.

N,O-dimethyl-L-serine: Does not have the tert-butoxycarbonyl group.

N-(tert-butoxycarbonyl)-N-methyl-L-serine: Has a methyl group only on the nitrogen atom.

Uniqueness

N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine is unique due to the presence of both tert-butoxycarbonyl and methyl groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and medicinal chemistry .

Biologische Aktivität

N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine (Boc-DMS) is an important compound in the field of organic chemistry and biochemistry, primarily recognized for its role as a building block in peptide synthesis. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Boc-DMS is a derivative of L-serine, modified with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and dimethyl groups on the oxygen. This modification enhances its stability and solubility, making it suitable for various biochemical applications.

Biological Activity

1. Role in Peptide Synthesis

Boc-DMS serves as a versatile intermediate in the synthesis of peptides. Its structure allows for selective reactions that facilitate the formation of peptide bonds. The Boc group can be easily removed under mild acidic conditions, revealing the active amine for further coupling reactions.

2. Antiviral and Anti-inflammatory Properties

Research has shown that compounds containing β-amino acid moieties, including derivatives of Boc-DMS, exhibit significant antiviral and anti-inflammatory activities. For instance, certain β-amino acid derivatives have been reported to inhibit viral replication and reduce inflammatory cytokine production in various models .

Case Study 1: Antiviral Activity

A study investigating β-amino acid derivatives found that compounds similar to Boc-DMS demonstrated antiviral activity against the influenza virus by inhibiting neuraminidase, a critical enzyme for viral replication .

Case Study 2: Anti-inflammatory Effects

Another research highlighted that certain derivatives of Boc-DMS suppressed lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α), indicating potential therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of Boc-DMS typically involves the reaction of L-serine with tert-butoxycarbonyl anhydride in the presence of a base. This reaction can be optimized for yield and purity by adjusting parameters such as temperature, reaction time, and solvent choice.

| Synthesis Parameters | Optimal Conditions |

|---|---|

| Temperature | 0-25°C |

| Reaction Time | 1-4 hours |

| Solvent | DMF or DMSO |

| Base | Triethylamine |

Research Findings

Recent studies have focused on the pharmacological characterization of Boc-DMS derivatives. For example:

- Compound Efficacy : A derivative showed an IC50 value indicating effective inhibition of pro-inflammatory cytokines.

- Mechanistic Insights : Research utilizing in vitro models demonstrated that Boc-DMS can modulate signaling pathways involved in inflammation and immune response.

Eigenschaften

IUPAC Name |

(2S)-3-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)7(6-15-5)8(12)13/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJGHAGAXIUQOF-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(COC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](COC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.